molecular formula C8H6N2OS2 B8558403 4-(Methylthio)thieno[3,2-d]pyrimidine-7-carbaldehyde

4-(Methylthio)thieno[3,2-d]pyrimidine-7-carbaldehyde

Cat. No.: B8558403
M. Wt: 210.3 g/mol
InChI Key: CRRQMIAMFPQSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylthio)thieno[3,2-d]pyrimidine-7-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2OS2 and its molecular weight is 210.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6N2OS2

Molecular Weight

210.3 g/mol

IUPAC Name

4-methylsulfanylthieno[3,2-d]pyrimidine-7-carbaldehyde

InChI

InChI=1S/C8H6N2OS2/c1-12-8-7-6(9-4-10-8)5(2-11)3-13-7/h2-4H,1H3

InChI Key

CRRQMIAMFPQSLB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1SC=C2C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(Methylthio)-7-vinylthieno[3,2-d]pyrimidine (350 mg, 1.68 mmol) was dissolved in CHCl3/MeOH (2 mL/2 mL) and treated with ozone at 78° C. for 30 minutes. When the starting material was disappeared, the reaction mixture was treated with N2 gas at the same temperature for 5 minutes, heated to room temperature, and dimethylsulfide (0.37 mL, 5.04 mmol) was added thereto. The reaction mixture was concentrated to obtain a yellow solid. The solid was filtered, washed with diethyl ether and dried with N2 gas to obtain the title compound without further purification.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
2 mL
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solvent
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.37 mL
Type
reactant
Reaction Step Four

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